Cas no 90264-07-6 (Phenol, 2,5-bis(1,1-dimethylethyl)-4-ethoxy-)

Phenol, 2,5-bis(1,1-dimethylethyl)-4-ethoxy- structure
90264-07-6 structure
Product Name:Phenol, 2,5-bis(1,1-dimethylethyl)-4-ethoxy-
CAS No:90264-07-6
MF:C16H26O2
MW:250.376445293427
CID:790693
PubChem ID:71429537
Update Time:2025-04-19

Phenol, 2,5-bis(1,1-dimethylethyl)-4-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,5-bis(1,1-dimethylethyl)-4-ethoxy-
    • 2,5-ditert-butyl-4-ethoxyphenol
    • 90264-07-6
    • DTXSID70848214
    • 2,5-Di-tert-butyl-4-ethoxyphenol
    • Inchi: 1S/C16H26O2/c1-8-18-14-10-11(15(2,3)4)13(17)9-12(14)16(5,6)7/h9-10,17H,8H2,1-7H3
    • InChI Key: ZSBDCAJZJQOAOD-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=C(C(=CC=1C(C)(C)C)O)C(C)(C)C

Computed Properties

  • Exact Mass: 250.193280068g/mol
  • Monoisotopic Mass: 250.193280068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 29.5Ų
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